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Compound of Interest

Compound Name: 2-Bromo-4-chloro-6-fluorophenol

Cat. No.: B1274304

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of selected 2-
bromo-4-chlorophenol derivatives and other halogenated phenols. The objective is to offer
insights into their solid-state structures, intermolecular interactions, and the influence of
substituent patterns on their crystal packing. While crystallographic data for 2-Bromo-4-chloro-
6-fluorophenol itself is not publicly available, this guide leverages data from its close analogs
to draw meaningful comparisons within the broader class of halogenated phenols.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for two Schiff base
derivatives of 2-bromo-4-chlorophenol and a comparator compound, 4-bromo-2,6-
dichlorophenol. These derivatives provide a basis for understanding the structural landscape of
polysubstituted halogenated phenols.
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The data reveals that even with similar core structures, the introduction of different substituents
on the imino-methyl group leads to notable changes in the unit cell dimensions and angles.
Both Schiff base derivatives crystallize in the triclinic system, which is common for molecules
with no symmetry elements. The monoclinic system of the comparator compound reflects a
different packing arrangement, likely influenced by its bulkier morpholino and dichlorophenyl
groups.
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Intermolecular Interactions and Crystal Packing

In the solid state, the arrangement of molecules is governed by a network of intermolecular
interactions. For the presented 2-bromo-4-chlorophenol derivatives, key interactions include:

o TI-TT Stacking: The aromatic rings in both Schiff base derivatives engage in 1t-1t stacking
interactions, contributing significantly to the crystal stability. In the case of 2-Bromo-4-chloro-
6-(4-fluorophenyliminomethyl)phenol, the interplanar distance between interacting
salicylaldehyde and aniline moieties is 3.317(3) A.[1]

e Hydrogen Bonding: Intramolecular O-H---N hydrogen bonds are observed in the Schiff base
derivatives, leading to the formation of a six-membered ring and enhancing molecular
planarity.[1][2]

e Halogen Bonding: While not explicitly detailed in the abstracts, the presence of multiple
halogen atoms (Br, Cl, F) suggests the potential for halogen bonding (X:--X or X:--O/N) to
play a role in the crystal packing.

The packing of 2-bromo-4-chloro-6-[(4-bromo-phenylimino)methyl]phenol molecules is
described as an anti-parallel arrangement forming dimers through aromatic Tt-1t stacking
interactions.[2] This dimerization is a common motif in the crystal engineering of planar
aromatic molecules.

Experimental Protocols

The determination of the crystal structures described above follows a standardized workflow for
single-crystal X-ray diffraction of small organic molecules.

1. Synthesis and Crystallization: The Schiff base derivatives were synthesized via
condensation reaction between 3-bromo-5-chlorosalicylaldehyde and the corresponding aniline
derivative (4-fluoroaniline or 4-bromoaniline) in methanol.[1][2] The resulting product was
purified by recrystallization from ethanol to obtain single crystals suitable for X-ray diffraction.[1]

2. Data Collection: A single crystal of appropriate size (e.g., 0.30 x 0.20 x 0.20 mm) is mounted
on a diffractometer.[1] The crystal is maintained at a constant temperature, often cryogenic
(e.g., 173 K or 293 K), to minimize thermal vibrations.[1][2] Monochromatic X-ray radiation,
typically from a Mo Ka (A = 0.71073 A) or Cu Ka (A = 1.54056 A) source, is used. The
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diffraction data are collected as a series of frames by rotating the crystal in the X-ray beam.
Modern diffractometers, such as the Bruker APEX2 CCD, are commonly employed for this
purpose.[1]

3. Structure Solution and Refinement: The collected diffraction intensities are used to solve the
crystal structure, which involves determining the positions of the atoms within the unit cell.
Programs like SIR92 or SHELXS are used for this initial step.[1][2] The structural model is then
refined using software such as SHELXL.[1][2] This process involves adjusting atomic positions,
and thermal parameters to achieve the best fit between the calculated and observed diffraction
patterns.

Visualizing the Crystallographic Workflow

The following diagram illustrates the typical workflow for a comparative crystallographic study
of the type discussed in this guide.
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Caption: Workflow for a comparative crystallographic study.
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Logical Framework for Structural Comparison

The following diagram outlines the logical process for comparing the crystal structures of
different halogenated phenol derivatives.
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Caption: Logical framework for comparing crystal structures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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